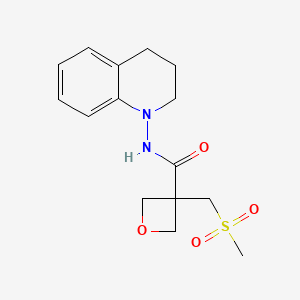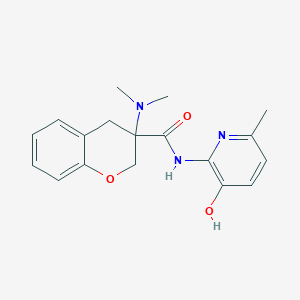
(3-Morpholin-4-ylcyclobutyl) 2-(1,3-dioxolan-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Morpholin-4-ylcyclobutyl) 2-(1,3-dioxolan-2-yl)acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of (3-Morpholin-4-ylcyclobutyl) 2-(1,3-dioxolan-2-yl)acetate is not fully understood. However, studies suggest that it may inhibit the activity of certain enzymes involved in inflammation and cancer progression. It may also act as a chiral auxiliary by facilitating asymmetric synthesis reactions.
Biochemical and Physiological Effects:
Studies have shown that (3-Morpholin-4-ylcyclobutyl) 2-(1,3-dioxolan-2-yl)acetate exhibits anti-inflammatory and anti-cancer properties in vitro. It has also been shown to have low toxicity in animal studies. However, its effects on human subjects are yet to be fully explored.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (3-Morpholin-4-ylcyclobutyl) 2-(1,3-dioxolan-2-yl)acetate is its potential as a chiral auxiliary in asymmetric synthesis reactions. It may also have potential as a ligand in catalytic reactions. However, its limitations include its low solubility in water and its relatively high cost.
Direcciones Futuras
There are several future directions for the study of (3-Morpholin-4-ylcyclobutyl) 2-(1,3-dioxolan-2-yl)acetate. One area of interest is its potential as a therapeutic agent for inflammatory and cancer-related diseases. Further studies are needed to explore its mechanism of action and efficacy in vivo. Additionally, its potential as a chiral auxiliary and ligand in catalytic reactions should be further investigated. Finally, efforts should be made to improve its solubility and reduce its cost to make it more accessible for research purposes.
In conclusion, (3-Morpholin-4-ylcyclobutyl) 2-(1,3-dioxolan-2-yl)acetate is a chemical compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully explore its potential and efficacy.
Métodos De Síntesis
The synthesis of (3-Morpholin-4-ylcyclobutyl) 2-(1,3-dioxolan-2-yl)acetate involves the reaction of 2-(1,3-dioxolan-2-yl)acetic acid with (3-Morpholin-4-yl)cyclobutanone in the presence of a catalyst. The resulting product is a white crystalline powder that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
(3-Morpholin-4-ylcyclobutyl) 2-(1,3-dioxolan-2-yl)acetate has been studied extensively for its potential applications in various fields. In medicinal chemistry, it has been investigated for its anti-inflammatory and anti-cancer properties. It has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis reactions. Additionally, it has been explored for its potential as a ligand in catalytic reactions.
Propiedades
IUPAC Name |
(3-morpholin-4-ylcyclobutyl) 2-(1,3-dioxolan-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c15-12(9-13-17-5-6-18-13)19-11-7-10(8-11)14-1-3-16-4-2-14/h10-11,13H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTYFMYUZKVYDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2CC(C2)OC(=O)CC3OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Morpholin-4-ylcyclobutyl) 2-(1,3-dioxolan-2-yl)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-1-methyl-3-(1-methylpyrazolo[3,4-b]pyridin-4-yl)urea](/img/structure/B7438861.png)
![1-[2-(2-Methylphenoxy)propyl]-3-(1-oxidopyridin-1-ium-3-yl)urea](/img/structure/B7438864.png)
![N-[3-(methylsulfanylmethyl)phenyl]-1-azaspiro[4.4]non-3-ene-1-carboxamide](/img/structure/B7438865.png)
![N-[4-[methoxy(methyl)carbamoyl]phenyl]-5-methyl-1,4-diazabicyclo[2.2.2]octane-2-carboxamide](/img/structure/B7438868.png)

![[3-(Cyclobutylmethylamino)pyridin-2-yl]-(4-methoxy-4-methylazepan-1-yl)methanone](/img/structure/B7438901.png)


![methyl N-methyl-N-[[7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl]amino]carbamate](/img/structure/B7438917.png)

![N-(cyclopropylmethoxy)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7438933.png)
![2-[1-[2-(4-Chloro-2-methylphenoxy)propanoyl]pyrrolidin-3-yl]-2-fluoroacetic acid](/img/structure/B7438950.png)
![3-[1-(4-Methylpentanoyl)piperidin-4-yl]-1,2-oxazole-5-carboxylic acid](/img/structure/B7438959.png)
![3-[1-(3-Cyclopropylbutanoyl)piperidin-4-yl]-1,2-oxazole-5-carboxylic acid](/img/structure/B7438966.png)